NCD38 is a selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various cancers through modulation of histone methylation and gene expression. NCD38 is classified as an organic compound with a specific chemical structure that facilitates its interaction with LSD1, leading to significant biological effects.
NCD38 was synthesized as part of research aimed at developing small-molecule inhibitors targeting LSD1, which plays a crucial role in epigenetic regulation. The compound has been characterized in various studies, demonstrating its efficacy in altering histone modifications and impacting gene expression profiles in cancer cells .
NCD38 falls under the category of small-molecule inhibitors and is specifically classified as a demethylase inhibitor. It is utilized primarily in biochemical research and drug development focused on epigenetic regulation mechanisms.
The synthesis of NCD38 involves several key steps that utilize solid-phase peptide synthesis techniques. The compound was developed by incorporating specific amino acid derivatives to enhance its inhibitory properties against LSD1. The general synthetic pathway includes:
The synthesis process is carefully monitored through analytical techniques such as HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to ensure purity and structural integrity.
NCD38 has a complex molecular structure characterized by a chemical formula of C35H36ClN3O2 and a molecular weight of approximately 566.14 g/mol. The structure includes multiple functional groups that facilitate its binding to LSD1, thereby inhibiting its enzymatic activity.
NCD38 primarily functions through its interaction with LSD1, leading to the inhibition of demethylation processes on histone proteins. This interaction results in the stabilization of di- and trimethylated lysine residues on histones, which is critical for maintaining active chromatin states.
The compound's mechanism involves selective binding to the active site of LSD1, disrupting its interaction with various transcription factors such as GFI1B while preserving other interactions necessary for cellular function . This selective dissociation is pivotal for its therapeutic effects.
The mechanism of action for NCD38 involves:
In studies involving RKO cells treated with NCD38, significant increases in H3K4me2 (103 regions) and H3K27ac (458 regions) were observed compared to control treatments, highlighting its impact on gene expression dynamics .
NCD38 is presented as a white powder with good solubility in dimethyl sulfoxide, which is commonly used as a solvent in biological assays.
The compound exhibits stability under physiological conditions but requires careful handling due to its reactivity with biological molecules during experimental applications.
NCD38 has significant potential in scientific research, particularly in:
KDM1A (lysine-specific histone demethylase 1A), also known as LSD1, is a FAD-dependent epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) residues on histone H3. This bifunctional activity positions KDM1A as a context-dependent regulator of gene expression:
Table 1: Dual Substrate Specificity of KDM1A/LSD1
Histone Mark | Biological Consequence | Cancer Pathway Link |
---|---|---|
H3K4me1/2 | Gene repression | Silencing of ERβ in ovarian cancer [4] |
H3K9me1/2 | Gene activation | RAD51 overexpression in esophageal cancer [5] |
KDM1A is a validated oncology target due to its dual role in sustaining oncogenic programs and chemotherapy resistance:
Table 2: KDM1A Inhibition in Preclinical Cancer Models
Cancer Type | Therapeutic Combination | Key Molecular Effect |
---|---|---|
Ovarian carcinoma | NCD38 + Cisplatin | ↓ NF-κB, ↓ EMT genes, ↑ apoptosis [2] |
Acute myeloid leukemia | NCD38 monotherapy | Disruption of ERG super-enhancers [1] |
Endometrial cancer | KDM1A knockdown + Rapamycin | ↓ AKT/mTOR activation, ↑ synergistic cytotoxicity [8] |
NCD38 (CAS# 2078047-42-2) is a potent, selective KDM1A inhibitor developed using structure-guided design. Key features include:
Table 3: Pharmacological Profile of NCD38
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ for KDM1A | 0.59 µM | In vitro enzyme assay [7] |
Selectivity (MAO-A) | IC₅₀ >100 µM | Enzyme panel screening [10] |
Solubility | Soluble in DMSO (>10 mM) | Formulation studies [1] |
Stability | >3 years at -20°C | Storage assessment [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7